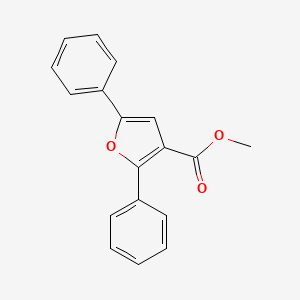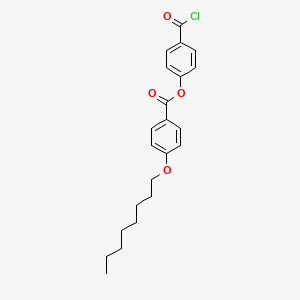
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is a chemical compound with the molecular formula C22H25ClO4. It is known for its unique structure, which includes a chlorocarbonyl group attached to a phenyl ring and an octyloxy group attached to a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(chlorocarbonyl)phenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Resulting from hydrolysis.
Quinones and Oxidized Derivatives: Produced from oxidation reactions.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The octyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Octyloxy)benzoic Acid: Shares the octyloxy group but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)benzoic Acid: Contains the chlorocarbonyl group but lacks the octyloxy group.
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with a pentyloxy group instead of a chlorocarbonyl group.
Uniqueness
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of both the chlorocarbonyl and octyloxy groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
82052-56-0 |
|---|---|
Formule moléculaire |
C22H25ClO4 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
(4-carbonochloridoylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C22H25ClO4/c1-2-3-4-5-6-7-16-26-19-12-10-18(11-13-19)22(25)27-20-14-8-17(9-15-20)21(23)24/h8-15H,2-7,16H2,1H3 |
Clé InChI |
WYKWVQWRMDHJIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


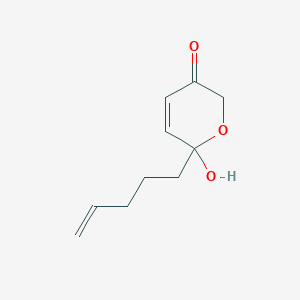
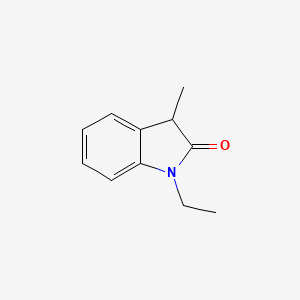

![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
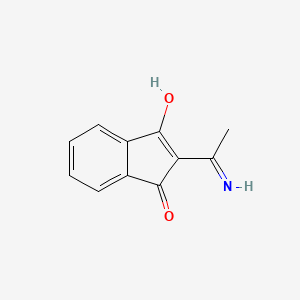
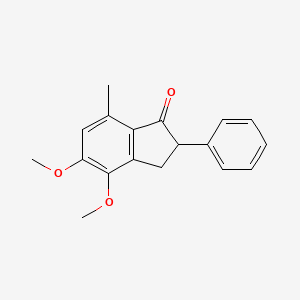
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
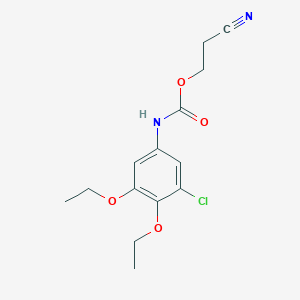
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)

![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)
